3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acrylic acid substituent at the 4-position. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in peptide synthesis and pharmaceutical intermediate preparation . The acrylic acid moiety (CH₂=CHCOOH) introduces conjugation via its α,β-unsaturated carbonyl system, enhancing reactivity in Michael additions or polymerizations. This compound is pivotal in designing prodrugs, polymerizable monomers, and bioactive molecules due to its dual functionality .
Properties
IUPAC Name |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h4-5,10H,6-9H2,1-3H3,(H,15,16)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIGTGMFRRGQCV-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acrylic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The acrylic acid moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the acrylic acid can be reduced to form saturated derivatives.
Substitution: The Boc-protected piperidine can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include epoxides, diols, saturated acids, and various substituted piperidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid
- CAS Number : 181073-79-0
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.32 g/mol
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in biological systems. The acrylic acid moiety allows for further chemical modifications, making it a versatile building block in synthetic chemistry.
Drug Development
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be incorporated into larger drug molecules, particularly in the development of small molecule inhibitors targeting specific proteins involved in diseases such as cancer.
Case Study: CARM1 Degraders
Recent studies have explored the use of derivatives of this compound as PROTACs (proteolysis-targeting chimeras) for degrading CARM1, a protein implicated in cancer progression. One study demonstrated that a compound derived from this compound exhibited potent degradation activity against CARM1, significantly inhibiting cancer cell migration and demonstrating potential as a therapeutic agent for targeting CARM1-driven cancers .
Medicinal Chemistry
The compound is utilized as a building block in the synthesis of various medicinal agents. Its ability to form stable linkages with other pharmacophores makes it an attractive candidate for creating novel therapeutic agents.
Table 1: Summary of Compounds Synthesized Using this compound
| Compound Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 3b | Cancer | CARM1 degradation | |
| G1 | Inflammation | sEH inhibition | |
| NLRP3 Inhibitor | Autoimmune | Pyroptosis prevention |
Biological Research
In addition to its applications in drug development, this compound is employed in biological research to study various cellular processes. Its derivatives have been tested for their effects on cellular pathways involved in inflammation and apoptosis.
Case Study: NLRP3 Pyroptosis Inhibition
Research has shown that derivatives of this compound can inhibit NLRP3-mediated pyroptosis in macrophages. This finding suggests potential applications in treating inflammatory diseases by modulating immune responses .
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid involves its interaction with various molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites. The acrylic acid moiety can participate in conjugate addition reactions, forming covalent bonds with nucleophiles. These interactions can modulate biological activity and influence the compound’s overall effect.
Comparison with Similar Compounds
Key Structural Variations
Acid Group Type: Acrylic acid: The α,β-unsaturated system increases electrophilicity, enabling conjugation reactions. Propanoic/Acetic acid: Saturated chains (e.g., 3-(1-Boc-piperidin-4-yl)propanoic acid) improve solubility but reduce conjugation-driven reactivity .
Substituent Position :
- Piperidine substituents at the 3- or 4-position alter steric and electronic effects. For example, 2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic acid (CAS 1373503-54-8) introduces fluorine atoms at the 3-position, enhancing metabolic stability and electronegativity .
Additional Functional Groups :
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Acid Group | pKa* | Key Features |
|---|---|---|---|---|---|
| 3-(1-Boc-piperidin-4-yl)acrylic acid | C₁₃H₂₁NO₄ | 255.31 | Acrylic acid | ~4.5 | α,β-unsaturation for conjugation |
| 3-(1-Boc-piperidin-4-yl)benzoic acid | C₁₇H₂₃NO₄ | 305.37 | Benzoic acid | ~4.2 | Aromatic ring for π-π interactions |
| 2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic acid | C₁₂H₁₉F₂NO₄ | 279.28 | Acetic acid | N/A | Fluorine-enhanced metabolic stability |
| 4-(1-Boc-piperidin-3-yl)butanoic acid | C₁₄H₂₅NO₄ | 271.35 | Butanoic acid | 4.81 | Extended alkyl chain for solubility |
*Estimated based on analogous compounds .
Research Findings and Case Studies
- Synthetic Utility : A study by Žukauskait˙e et al. demonstrated that Boc-protected piperidine derivatives undergo selective deprotection under acidic conditions, enabling sequential functionalization .
- Pharmacological Studies : Bonina et al. highlighted that Boc-protected nipecotic acid prodrugs exhibit enhanced stability in gastrointestinal environments, critical for oral administration .
- Safety Profiles : Compounds like 1-Boc-4-phenylpiperidine-2-carboxylic acid (CAS 261777-31-5) show acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating careful handling .
Biological Activity
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid, also known as Boc-piperidine acrylic acid, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, linked to an acrylic acid moiety. This unique structure allows for various chemical interactions and biological activities.
| Property | Details |
|---|---|
| CAS Number | 181073-79-0 |
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.32 g/mol |
| IUPAC Name | (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator of various biological pathways, influencing cellular responses.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It may act as a ligand for certain receptors, altering signaling pathways associated with various physiological processes.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, though specific IC50 values and mechanisms are still under investigation.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective properties, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has been evaluated for its ability to modulate inflammatory responses, with implications for treating inflammatory diseases.
Study on Anticancer Activity
A recent study evaluated the compound's effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The results demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM, indicating its potential as a therapeutic agent in oncology .
Neuroprotective Evaluation
In another study focusing on neuroprotection, this compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests that the compound may help mitigate neuronal damage in conditions such as Alzheimer's disease .
Anti-inflammatory Mechanism
Research involving macrophage models indicated that the compound could reduce the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This effect highlights its potential utility in treating inflammatory disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)acrylic acid | Piperidine at position 3; similar reactivity | Potentially different biological activity |
| 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid | Carboxylic acid group on piperidine ring | Different pharmacokinetics and solubility |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from tert-butoxycarbonyl (Boc)-protected piperidine derivatives. Key steps include:
- Coupling reactions : Acrylic acid moieties are introduced via nucleophilic acyl substitution or Michael addition.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to avoid Boc-group cleavage or side-product formation .
Q. How is the compound’s stability assessed under varying storage conditions?
- Protocol :
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, necessitating storage below 25°C .
- Light sensitivity : UV-Vis spectroscopy confirms degradation under prolonged UV exposure; amber vials are recommended .
- Hygroscopicity : Dynamic vapor sorption (DVS) studies indicate minimal moisture uptake (<0.5% at 60% RH) .
Q. What safety precautions are critical during handling?
- Hazard mitigation :
- Respiratory protection : Use NIOSH-approved N95 masks due to potential dust inhalation risks (H335: respiratory irritation) .
- Skin/eye contact : Nitrile gloves and ANSI Z87.1-compliant goggles are mandatory; immediate rinsing with water is required upon exposure .
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid toxic byproducts .
Advanced Research Questions
Q. How can structural complexity (e.g., Boc-protected piperidine and acrylic acid groups) influence reactivity in medicinal chemistry applications?
- Mechanistic insights :
- Boc-group role : The tert-butoxycarbonyl group enhances solubility in organic solvents and prevents piperidine ring protonation during acidic reactions .
- Acrylate reactivity : The α,β-unsaturated carbonyl participates in Michael additions or Diels-Alder cyclizations for functionalization (e.g., with thiols or amines) .
- Case study : In peptide conjugates, the acrylate moiety enables site-specific bioconjugation via thiol-ene "click" chemistry .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Analytical approaches :
-
Structure-activity relationship (SAR) : Compare analogs (e.g., biphenyl derivatives vs. simpler phenyl-substituted compounds) to identify critical pharmacophores (Table 1) .
-
Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes .
Table 1. Comparative bioactivity of structurally related compounds
Compound Target Affinity (IC50, nM) Key Structural Feature Reference 3-(1-Boc-piperidin-4-yl)acrylic acid COX-2: 220 ± 15 Acrylate + Boc-piperidine Biphenyl analog COX-2: 180 ± 20 Biphenyl substitution Phenylacetic acid derivative COX-2: >1000 Lack of acrylate moiety
Q. How are chiral impurities monitored during asymmetric synthesis of piperidine derivatives?
- Quality control :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to resolve enantiomers (e.g., RRT 1.2 vs. 1.3) .
- Circular dichroism (CD) : Confirms enantiomeric excess (ee >98%) by comparing Cotton effect signatures .
Q. What advanced techniques characterize solid-state interactions in co-crystals or polymorphs?
- Methodology :
- X-ray crystallography : Resolves crystal packing (e.g., P21/c space group) and hydrogen-bonding networks involving the carboxylic acid group .
- DSC/TGA : Identifies polymorph transitions (e.g., endothermic peaks at 120–125°C for Form I vs. Form II) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
